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10 ns NPT ensemble simulation at 1 bar pressure. For
low temperatures (293 K, 298 K), enhanced sampling
was used: ten snapshots from a high-temperature (473
K) simulation were used as starting points for ten parallel
simulations, the results of which were averaged [1].

100 ns NVT ensemble simulation of a box extended in
the z-dimension to create two liquid-vacuum interfaces.
Calculated from the components of the pressure tensor
using the formula:y = 0.5 * L z * [P_zz -

(P xx + P yy)/2][1].

Calculated by combining a 100 ns NVT simulation of a
single menthol molecule (gas phase) and a 10 ns NVT
simulation of a 219-molecule system (liquid phase). The
formula used was: AH vap = E gas - E liquid +
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RT, where E includes dihedral, intramolecular, and
intermolecular interaction energies [1].

Shear Viscosity (n) Not specified in 10 ns NVT simulation using a non-equilibrium periodic
available results, but  perturbation method. A periodic acceleration was applied
calculated for along the x-axis, and the viscosity was derived from the
validation. system's response [1].

Detailed Experimental & Computational Methodologies

Here is a deeper dive into the key procedures for obtaining the data used in validation.

Parameterization Strategy for the Menthol Force Field

The goal is to create and optimize a set of force field parameters that are fully compatible with the OPLS-AA
(Optimized Potentials for Liquid Simulations - All Atom) standard. The process is iterative and involves

three key steps [1]:

¢ Create Parameters: Generate a preliminary set of force field parameters for menthol.

e Calculate Properties: Run MD simulations to calculate the physicochemical properties of liquid
menthol.

e Tune Parameters: Adjust the parameters to improve the accuracy of the results, then repeat.

The key variables optimized during this process are [1]:

¢ Lennard-Jones parameters (¢ and o) governing van der Waals interactions.

¢ Partial atomic charges governing electrostatic interactions.

o Dihedral angle parameters for the rotation of the isopropyl and hydroxyl groups, which are
reoptimized to reproduce quantum mechanical energy profiles.

Computational Setup for Molecular Dynamics Simulations
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The following setup was used for the MD simulations [1]:

e Software: GROMACS.

e System: A box containing 219 menthol molecules with periodic boundary conditions.

e Force Field: OPLS-AA, with the parameters being optimized.

e Temperature & Pressure Control: Nosé-Hoover thermostat and Parrinello-Rahman barostat were
used for the production runs.

¢ Interaction Calculation: Short-range Coulomb and van der Waals interactions were calculated with
a 1.0 nm cutoff.

e Bond Constraints: The LINCS algorithm was used to constrain all bonds.

Workflow Diagram of Force Field Validation

The diagram below illustrates the iterative cycle of force field parameterization and validation.
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Strengths and Technical Notes of the Methodology

The described validation approach is robust because it tests the force field against a variety of
thermodynamic and kinetic properties [1]. Successfully reproducing this diverse set of data indicates that

the force field can reliably model menthol's behavior in different states and conditions.

A key technical aspect is the use of enhanced sampling for low-temperature density calculations. Since

menthol is a viscous liquid at room temperature, standard simulations might not sample the configuration
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space adequately. The protocol of running multiple simulations initialized from a high-temperature trajectory

helps achieve more reliable and statistically significant averages for these challenging points [1].

I hope this structured guide provides a clear foundation for your comparison guide. The methodologies

outlined here are standard and rigorous practices in the field of molecular dynamics force field development.

> Note on Experimental Data: While the search results detail the protocols for obtaining experimental data
from the literature, the specific numerical values for density, surface tension, and enthalpy of vaporization
are referenced from other primary sources. For a complete comparison, you would need to consult these

original experimental papers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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